



Application Notes: Assaying the Activity of DNA Photolyases Using Coenzyme F420

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA photolyases are a class of flavoenzymes that play a crucial role in the repair of DNA damage induced by ultraviolet (UV) radiation.[1][2] These enzymes specifically recognize and repair cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts, which are major mutagenic and cytotoxic lesions.[3][4] The repair mechanism is a light-dependent process known as photoreactivation.[1][2] DNA photolyases contain a catalytic flavin adenine dinucleotide (FAD) cofactor, which, in its fully reduced form (FADH-), can donate an electron to the DNA lesion upon excitation by light, leading to the cleavage of the dimer and restoration of the original bases.[5][6]

To enhance the efficiency of light absorption, many photolyases utilize an additional light-harvesting cofactor, or "antenna."[3][7] Coenzyme F420, and its precursor 8-hydroxy-5-deazariboflavin (8-HDF or Fo), serve as such an antenna in a variety of photolyases.[7] This deazaflavin cofactor possesses a strong absorption maximum around 420 nm, allowing it to efficiently capture photons from the blue light spectrum and transfer the excitation energy to the catalytic FAD cofactor.[3][8] This energy transfer significantly increases the rate of DNA repair, especially under low-light conditions.

The following application notes and protocols provide a detailed framework for assaying the activity of DNA photolyases that utilize Coenzyme F420 as a light-harvesting cofactor. These methods are essential for characterizing the enzymatic properties of novel photolyases,



screening for inhibitors or enhancers of their activity, and for quality control in the production of photolyase-based therapeutic agents.

Principle of the Assay

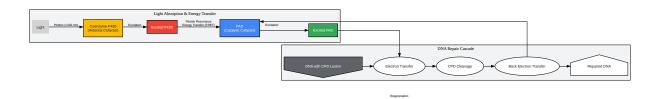
The activity of a Coenzyme F420-dependent DNA photolyase is determined by measuring the rate of repair of a specific DNA lesion, typically a cyclobutane pyrimidine dimer (CPD), within a defined oligonucleotide substrate. The assay involves the following key steps:

- Preparation of a CPD-containing DNA substrate: A synthetic oligonucleotide containing a site-specific CPD is used as the substrate for the photolyase.
- Enzymatic reaction: The purified DNA photolyase is incubated with the CPD-containing substrate in the presence of Coenzyme F420 and the catalytic cofactor FAD.
- Photoreactivation: The reaction mixture is exposed to a light source with a wavelength that excites Coenzyme F420 (approximately 420 nm).
- Quantification of repair: The amount of repaired (lesion-free) oligonucleotide is quantified over time. A common and robust method for this quantification is High-Performance Liquid Chromatography (HPLC), which can separate the repaired and unrepaired DNA strands.[5]
 [9]

Signaling Pathway of Coenzyme F420-Dependent DNA Photorepair

The following diagram illustrates the mechanism of light harvesting by Coenzyme F420 and subsequent energy transfer to the catalytic FAD cofactor for DNA repair.





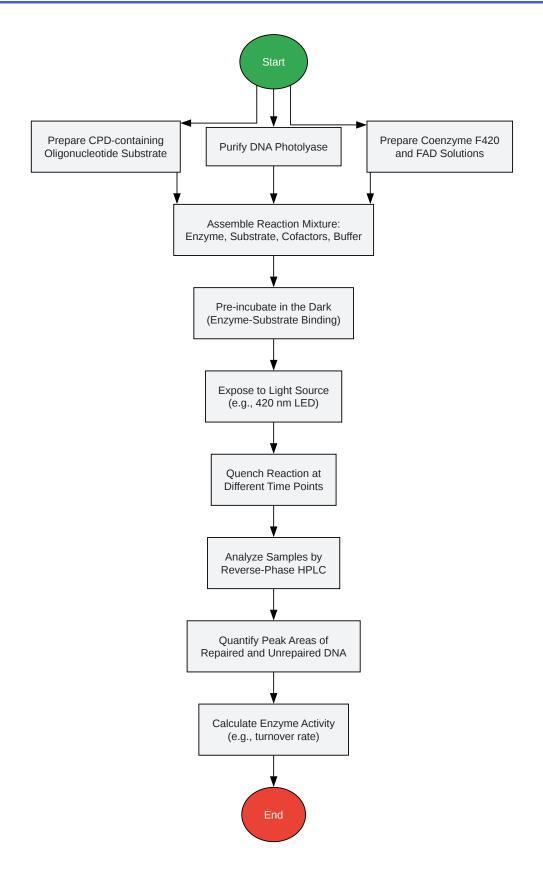
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Caption: Coenzyme F420-mediated DNA photorepair pathway.

Experimental Workflow

The general workflow for assaying DNA photolyase activity using Coenzyme F420 is depicted below.





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Caption: Workflow for DNA photolyase activity assay.



Experimental ProtocolsProtocol 1: Preparation of Reagents

- CPD-Containing Oligonucleotide Substrate:
 - Synthesize or purchase a short oligonucleotide (e.g., 20-30 bases) containing a sitespecific cis-syn cyclobutane pyrimidine dimer (T<>T).
 - Purify the oligonucleotide by HPLC to ensure homogeneity.
 - Determine the concentration of the oligonucleotide by UV-Vis spectrophotometry at 260 nm.
 - Prepare a stock solution (e.g., 100 μM) in nuclease-free water and store at -20°C.

DNA Photolyase:

- Express and purify the DNA photolyase of interest using standard protein purification techniques (e.g., affinity chromatography).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient.
- Store the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) at -80°C in small aliquots.

Coenzyme F420 and FAD:

- Coenzyme F420 can be purified from natural sources or produced recombinantly. Its precursor, 8-HDF (Fo), can also be used.
- Prepare a stock solution of Coenzyme F420 (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5). Due to its light sensitivity, handle Coenzyme F420 solutions in the dark or under dim light.
- Prepare a stock solution of FAD (e.g., 10 mM) in nuclease-free water.
- Store both cofactor solutions at -20°C in the dark.



- Reaction Buffer (10X):
 - Prepare a 10X reaction buffer containing:
 - 500 mM Tris-HCl, pH 7.5
 - 1 M NaCl
 - 10 mM DTT
 - 50 mM MqCl₂
 - Filter-sterilize the buffer and store at 4°C.

Protocol 2: DNA Photolyase Activity Assay

- Reaction Setup:
 - On ice, prepare the following reaction mixture in a microcentrifuge tube (final volume, e.g., 50 μL):
 - 5 μL 10X Reaction Buffer
 - 5 μL CPD-containing oligonucleotide (10 μM final concentration)
 - 1 μL Coenzyme F420 (20 μM final concentration)
 - 0.5 μL FAD (10 μM final concentration)
 - X μL DNA Photolyase (e.g., 1 μM final concentration)
 - Nuclease-free water to 50 μL
 - Prepare a "no enzyme" control and a "dark" control (wrapped in aluminum foil).
- Pre-incubation:
 - Incubate the reaction mixtures in the dark at room temperature for 15 minutes to allow for the binding of the photolyase to the CPD-containing substrate.



Photoreactivation:

- Place the reaction tubes in a temperature-controlled holder (e.g., 25°C) and illuminate them with a light source emitting at approximately 420 nm (e.g., a 420 nm LED array).
- At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 10 μL aliquot from each reaction and immediately quench the reaction by adding it to 10 μL of a quenching solution (e.g., 0.5% SDS, 20 mM EDTA) and heating to 95°C for 5 minutes.
- Sample Preparation for HPLC:
 - After the time course is complete, cool the quenched samples on ice.
 - If necessary, precipitate the DNA by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate, incubating at -20°C for 1 hour, and centrifuging at high speed.
 Resuspend the DNA pellet in a suitable volume of nuclease-free water.

Protocol 3: HPLC Analysis of DNA Repair

- · HPLC System:
 - Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 260 nm.
- Mobile Phase:
 - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
 - Mobile Phase B: Acetonitrile
 - Create a gradient to separate the repaired and unrepaired oligonucleotides (e.g., a linear gradient from 5% to 20% Mobile Phase B over 30 minutes).
- Analysis:
 - Inject the prepared samples onto the HPLC column.



- The repaired (unmodified) oligonucleotide will typically have a different retention time than the CPD-containing (unrepaired) oligonucleotide.
- Integrate the peak areas for both the repaired and unrepaired species at each time point.
- Data Analysis:
 - Calculate the percentage of repaired DNA at each time point using the following formula:
 % Repaired = (Area of Repaired Peak / (Area of Repaired Peak + Area of Unrepaired Peak)) * 100
 - Plot the percentage of repaired DNA as a function of time.
 - The initial rate of the reaction can be determined from the linear portion of the curve.
 - The turnover number (k_cat) can be calculated if the enzyme concentration is known.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a DNA Photolyase in the Presence and Absence of Coenzyme

F420

Condition	Apparent K_m for CPD-DNA (nM)	Apparent V_max (nM/min)	Turnover Number (k_cat) (min ⁻¹)
Without Coenzyme F420	150	50	0.5
With Coenzyme F420 (20 μM)	145	250	2.5

Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the specific enzyme, substrate, and reaction conditions.

Table 2: Example of a Time-Course Experiment for DNA Repair



Time (minutes)	% Repaired DNA (Without F420)	% Repaired DNA (With F420)
0	0	0
2	5	20
5	12	45
10	22	75
20	38	95
30	50	98

This data can be used to plot reaction progress curves and determine initial reaction rates. An example of a reported turnover rate for E. coli DNA photolyase is 2.4 dimers repaired per photolyase molecule per minute.[5]

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